

Unveiling the Structural Nuances of 2-Benzoylpyrrole: A Technical Guide

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An In-depth Analysis of the Crystal Structure and Molecular Geometry of a Key Pharmaceutical Intermediate

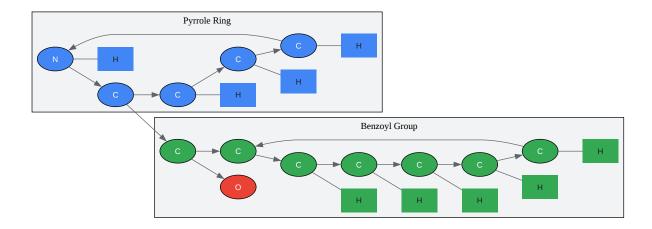
This technical guide offers a comprehensive examination of the crystal structure and molecular geometry of **2-Benzoylpyrrole**, a significant intermediate in the synthesis of non-steroidal anti-inflammatory drugs. Due to the limited availability of specific crystallographic data for **2-Benzoylpyrrole**, this paper presents a detailed analysis of the closely related analogue, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. The structural insights derived from this analogue provide a robust framework for understanding the conformational properties and intermolecular interactions of **2-Benzoylpyrrole**, which are critical for its role in drug development.

Molecular Structure and Conformation

The molecular structure of the analogue, (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone, reveals a non-coplanar arrangement between the pyrrole and the substituted benzene rings. The dihedral angle between these two rings is a critical conformational parameter, measured at 49.16 (6)°.[1] This twisted conformation is a result of the steric hindrance between the hydrogen atoms on the adjacent rings and the electronic effects of the carbonyl linker. Both the pyrrole and the benzene rings are individually planar, with minimal deviations of the constituent atoms from their respective mean planes.[1]

Below is a two-dimensional representation of the molecular structure of **2-Benzoylpyrrole**, illustrating the connectivity of the atoms.





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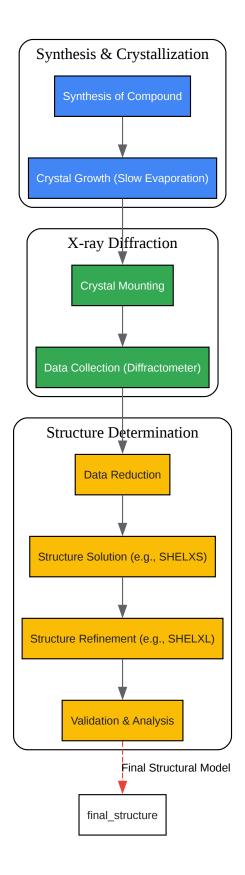
Molecular Structure of 2-Benzoylpyrrole

Crystal Packing and Intermolecular Interactions

The crystal packing of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone is primarily governed by intermolecular hydrogen bonds. Specifically, adjacent molecules are linked by pairs of N—H··· O hydrogen bonds, forming centrosymmetric dimers.[1] This robust hydrogen bonding motif is a key factor in the stability of the crystal lattice.

The following diagram illustrates the workflow for single-crystal X-ray diffraction analysis, the technique used to determine such crystal structures.





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Single-Crystal X-ray Diffraction Workflow



Quantitative Crystallographic Data

The crystallographic data for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone provides precise measurements of the unit cell and the arrangement of molecules within the crystal.

Parameter	Value
Chemical Formula	C11H8FNO
Molecular Weight	189.18
Crystal System	Triclinic
Space Group	P-1
a (Å)	3.8957 (2)
b (Å)	10.7053 (5)
c (Å)	11.1421 (6)
α (°)	99.167 (4)
β (°)	95.951 (4)
y (°)	98.699 (4)
Volume (ų)	449.56 (4)
Z	2

Table 1: Crystal Data and Structure Refinement for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone. [1]

Experimental Protocols Synthesis and Crystallization

The synthesis of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone was achieved through a multi-step process. Initially, an amide-phosphoryl complex was prepared by reacting N,N-dimethyl-4-fluorobenzamide with phosphorus oxychloride.[1] This complex was then treated with pyrrole in anhydrous 1,2-dichloroethane.[1] The resulting mixture was hydrolyzed with a saturated



sodium carbonate solution and heated to yield the final product, which was subsequently extracted.[1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanolic solution of the compound at room temperature.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on an Oxford Diffraction Xcalibur Sapphire3 diffractometer.[1] The key parameters for data collection and structure refinement are summarized below.

Parameter	Value
Radiation	Μο Κα
Temperature (K)	293
Absorption Correction	Multi-scan
Reflections Collected	10652
Independent Reflections	1762
R_int	0.027
Final R indices [I>2σ(I)]	R1 = 0.038
wR2	0.098
Goodness-of-fit (S)	1.03
Structure Solution	SHELXS97
Structure Refinement	SHELXL97

Table 2: Data Collection and Refinement Details for (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone.[1]

All hydrogen atoms were positioned geometrically and refined using a riding model.[1]



In conclusion, the detailed crystallographic analysis of (4-Fluorophenyl)(1H-pyrrol-2-yl)methanone provides invaluable insights into the structural and conformational properties that can be extrapolated to its parent compound, **2-Benzoylpyrrole**. The non-planar molecular geometry and the dominant role of N—H···O hydrogen bonding in the crystal packing are key features that influence the physicochemical properties of this important class of molecules. This information is crucial for researchers and professionals in the field of drug design and development, aiding in the understanding of structure-activity relationships and the rational design of new therapeutic agents.

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